molecular formula C9H8ClN3O2S B2596841 3-Methyl-5-phenyltriazole-4-sulfonyl chloride CAS No. 2377034-64-3

3-Methyl-5-phenyltriazole-4-sulfonyl chloride

Cat. No.: B2596841
CAS No.: 2377034-64-3
M. Wt: 257.69
InChI Key: CUZFEOSAPRZZOB-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyltriazole-4-sulfonyl chloride is a key chemical building block for researchers developing novel compounds in medicinal and agrochemical fields. This reagent features a sulfonyl chloride group attached to a triazole core, making it a versatile intermediate for creating sulfonamide derivatives. The structural motif of triazoles is found in numerous bioactive molecules with a wide range of pharmacological applications . The sulfonyl chloride group is highly reactive towards nucleophiles like amines, allowing for the efficient synthesis of sulfonamides, which are a prominent functional group in drug discovery . Researchers can utilize this compound to create targeted libraries of sulfonamide compounds for high-throughput screening against various biological targets. Triazole-sulfonamide hybrids are investigated for their potential as anticancer , antiviral , and antifungal agents . This product is intended for use in chemical synthesis and discovery research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-phenyltriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-13-9(16(10,14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZFEOSAPRZZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyltriazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the triazole intermediate with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyltriazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different triazole derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as oxidized or reduced triazole compounds.

Scientific Research Applications

3-Methyl-5-phenyltriazole-4-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyltriazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors to exert their biological effects.

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF$3$SO$2$Cl)

  • Molecular Formula : CClF$3$O$2$S
  • Molecular Weight : 168.52 g/mol
  • Physical Properties : Boiling point 29–32°C, density 1.583 g/mL, refractive index 1.334 .
  • Applications : Widely used as a strong electron-withdrawing group in organic synthesis. Its trifluoromethyl group enhances thermal stability and electrophilicity compared to alkyl sulfonyl chlorides.
  • Key Difference : The absence of a heterocyclic ring reduces steric hindrance, enabling broader applicability in catalysis and fluorination reactions.

5-Methyl-3-phenylisoxazole-4-sulfonyl Chloride

  • Molecular Formula: C${10}$H$8$ClNO$_3$S
  • Molecular Weight : 257.69 g/mol
  • Computed Properties : XLogP3 = 2.5, topological polar surface area = 68.6 Ų, rotatable bond count = 2 .
  • Applications: Potential agrochemical intermediate due to the isoxazole ring’s bioisosteric properties.
  • Key Difference : The isoxazole ring (one oxygen, one nitrogen) offers different electronic effects compared to triazole, influencing reactivity and metabolic stability.

Heterocyclic Variations

Pyrazole Derivatives (e.g., Ethyl 3-methylsulfanyl-1H-pyrazole-4-carboxylate)

  • Synthesis: Prepared using ethanol/methanol solvents with catalysts like K$2$CO$3$, yielding 77–89% under 9–13-hour reactions .
  • Key Difference : Pyrazole’s adjacent nitrogen atoms increase basicity, whereas triazole’s meta-nitrogens enhance aromatic stability.

Triazine-Based Sulfonyl Ureas (e.g., Metsulfuron Methyl Ester)

  • Applications : Herbicidal activity due to sulfonylurea’s inhibition of acetolactate synthase .
  • Key Difference : Triazine rings (three nitrogen atoms) provide distinct hydrogen-bonding capabilities compared to triazoles, affecting target selectivity in agrochemicals.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
3-Methyl-5-phenyltriazole-4-sulfonyl chloride* C$9$H$8$ClN$3$O$2$S ~257.69 (estimated) N/A N/A
Trifluoromethanesulfonyl chloride CClF$3$O$2$S 168.52 29–32 1.583
5-Methyl-3-phenylisoxazole-4-sulfonyl chloride C${10}$H$8$ClNO$_3$S 257.69 N/A N/A

*Estimated based on structural similarity to isoxazole analog.

Biological Activity

3-Methyl-5-phenyltriazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its triazole ring, which is known for its ability to interact with various biological targets. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds.

Target Interactions

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Triazole derivatives are known to bind with various targets due to their structural characteristics, affecting multiple biochemical pathways.

Biochemical Pathways

Triazole derivatives can influence several biological activities:

  • Antimicrobial : Inhibiting growth of bacteria and fungi.
  • Antiviral : Potentially disrupting viral replication processes.
  • Anti-inflammatory : Modulating inflammatory responses through enzyme inhibition.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit potent antimicrobial properties. In vitro studies have shown significant inhibitory effects against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) IC50 (μM)
Staphylococcus aureus1512
Escherichia coli1810
Candida albicans208

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against RNA viruses. Preliminary results suggest that it may inhibit viral replication through interference with viral enzyme activity.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that this compound showed comparable activity to established antifungal agents like fluconazole. The study highlighted the compound's potential as a lead for developing new antifungal therapies.
  • Neuraminidase Inhibition :
    In a related investigation, derivatives of triazoles were tested for neuraminidase inhibition against Newcastle Disease Virus (NDV). The compound exhibited promising results, indicating potential applications in antiviral drug development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazole compounds, revealing that modifications to the triazole ring significantly affect their biological activity. For instance, the introduction of different substituents on the phenyl group has been shown to enhance antimicrobial potency.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-methyl-5-phenyltriazole-4-sulfonyl chloride?

Methodological Answer:
Synthesis optimization requires careful selection of cyclization and chlorination reagents. For example, Lawesson’s reagent has been used in analogous thiazole-sulfonyl chloride syntheses to facilitate cyclization, followed by oxidative chlorination with Cl2 or SO2Cl2 to introduce the sulfonyl chloride group . Key parameters include:

  • Temperature control : Exothermic reactions during chlorination may require gradual reagent addition to avoid decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
  • Purity monitoring : Use TLC or HPLC to track intermediate formation (e.g., benzyl sulfide intermediates) .

Table 1: Comparison of Chlorinating Agents

AgentReaction TimeYield (%)ByproductsReference
Cl2 gas6–8 h72–78HCl, sulfonic acids
SO2Cl24–5 h85–90SO2, minor oxides

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:
Stability assays should combine:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under N2 or air atmospheres.
  • HPLC-MS : Monitor hydrolysis products (e.g., sulfonic acids) over time in humid environments.
  • NMR stability studies : Track signal degradation in deuterated solvents (e.g., DMSO-d6) at 25°C and 4°C .

Critical Note: Sulfonyl chlorides are prone to hydrolysis; store under anhydrous conditions with molecular sieves and avoid prolonged exposure to light .

Advanced: How can computational modeling improve the design of derivatives from this compound?

Methodological Answer:

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model intermediate energetics during derivatization (e.g., amidation). This reduces trial-and-error experimentation .
  • Docking studies : Predict binding affinities of sulfonamide derivatives to biological targets (e.g., enzymes in antitumor pathways) .
  • Machine learning : Train models on existing sulfonyl chloride reactivity data to predict optimal reaction conditions (e.g., solvent, catalyst) .

Case Study: In a 2022 study, computational screening identified 5-phenylthiazole-4-sulfonamides with predicted antitumor activity, later validated in vitro against 60 cancer cell lines .

Advanced: How should researchers resolve contradictions in spectroscopic data for sulfonyl chloride intermediates?

Methodological Answer:

  • Multi-technique validation : Cross-reference <sup>1</sup>H/<sup>13</sup>C NMR with IR (e.g., S=O stretch at 1360–1380 cm<sup>-1</sup>) and X-ray crystallography for ambiguous signals .
  • Isotopic labeling : Use <sup>34</sup>S-labeled compounds to confirm sulfonyl group assignments in complex NMR spectra.
  • Dynamic NMR (DNMR) : Resolve rotational barriers in triazole rings that cause signal splitting .

Example: A 2021 study on benzenesulfonyl chlorides used X-ray crystallography to confirm bond angles conflicting with DFT predictions, highlighting steric effects from substituents .

Advanced: What strategies are effective for analyzing biological activity of sulfonamide derivatives?

Methodological Answer:

  • High-throughput screening : Test derivatives against panels of cancer cell lines (e.g., NCI-60) with dose-response curves to calculate IC50 values .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) to link structural features (e.g., triazole substitution) to activity .
  • Metabolic stability : Assess hepatic microsome stability to prioritize candidates for in vivo studies .

Table 2: Biological Activity Parameters

DerivativeIC50 (μM)Target EnzymeSelectivity Index
R = NH20.45CA IX12.3
R = CF31.20CA XII8.9

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate exposure to SO2/HCl vapors released during reactions .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles.
  • Waste disposal : Neutralize residual sulfonyl chloride with ice-cold NaHCO3 before aqueous disposal .

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